

Advanced Synthesis Guide: Key Intermediates in Prothioconazole Production

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Compound of Interest

Compound Name: 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

CAS No.: 1215365-72-2

Cat. No.: B2845637

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Strategic Overview & Retrosynthetic Analysis

Prothioconazole (CAS: 178928-70-6) is a systemic triazolinthione fungicide.[1] Unlike standard triazoles (e.g., tebuconazole) which rely on a 1,2,4-triazole ring, prothioconazole features a triazole-thione moiety.[2] This structural distinction dictates a unique synthetic strategy, particularly in the final ring-closure or functionalization steps.

Chemical Structure: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-thione[1][3][4][5][6][7]

Retrosynthetic Logic: The molecule is constructed from three primary synthons:

- The Core Linker: A propyl backbone containing a quaternary chiral center.
- The Lipophilic Domain: A 1-chlorocyclopropyl group and a 2-chlorobenzyl group.[6][8][9][10]
- The Active Pharmacophore: The 1,2,4-triazole-3-thione ring.[6][7][9]

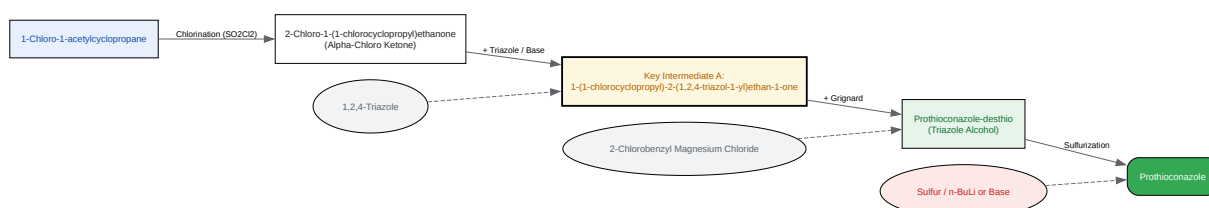
Industrial synthesis typically converges on two advanced pathways:

- Pathway A (Traditional): Construction of the "Desthio" triazole alcohol followed by sulfurization.
- Pathway B (Advanced/Green): Epoxide ring-opening with hydrazine, followed by cyclization with glyoxylic acid and thiocyanate.

Primary Synthesis Pathways (Visualized)

Pathway A: The Triazole-Ketone Route (Traditional)

This route builds the carbon skeleton via Grignard addition to a triazole-substituted ketone.

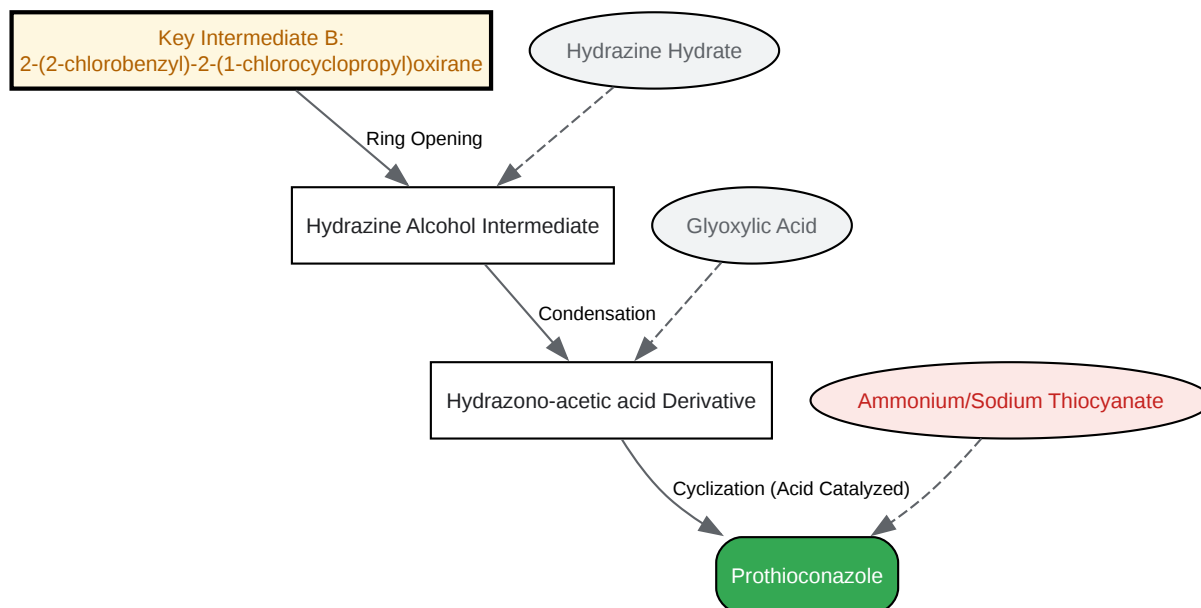


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Figure 1: Traditional synthesis involving the "Desthio" intermediate and late-stage sulfurization.

Pathway B: The Hydrazine-Thiocyanate Route (Advanced)

This route avoids hazardous n-Butyllithium and high-temperature sulfurization by constructing the thione ring in situ.



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Figure 2: The "Bayer" advanced route utilizing hydrazine and glyoxylic acid for thione ring formation.

Deep Dive: Key Intermediates

Intermediate A: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one[10]

- Role: The scaffold for the Traditional Route.
- Synthesis Insight: Formed by the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]
- Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-triazole is an ambident nucleophile. Conditions must favor N-1 alkylation over N-4 to avoid isomeric impurities.
- Impurity Profile: The "symmetric" isomer (N-4 alkylation) is a common byproduct that is difficult to separate downstream.

Intermediate B: 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane (The Epoxide)

- Role: The electrophile for the Hydrazine Route.
- Synthesis Insight: Typically synthesized via the Corey-Chaykovsky reaction (sulfur ylide addition) to 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone. Alternatively, it can be formed from the chlorohydrin precursor.
- Stability: Sensitive to moisture and acid; prone to polymerization if stored improperly.
- Reactivity: The steric bulk of the 1-chlorocyclopropyl group makes nucleophilic attack at the quaternary carbon difficult, directing the hydrazine attack to the terminal methylene carbon (regioselective ring opening).

Intermediate C: Prothioconazole-desthio[5][12][13]

- Chemical Name: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.
[3][4][5][8][12][13][14]
- Role: The direct precursor in Pathway A; a major metabolite and impurity.
- Toxicology: This compound is often more persistent than the parent thione and is a regulated residue.
- Transformation: Conversion to prothioconazole requires lithiation (n-BuLi) followed by quenching with elemental sulfur, or high-temperature reaction with sulfur in polar solvents (DMF/NMP).

Experimental Protocols (Representative)

Protocol 1: Synthesis of the Triazole Ketone (Intermediate A)

Based on optimized nucleophilic substitution parameters.

- Reagents: 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), Potassium Carbonate (1.5 eq).

- Solvent: Acetone or Acetonitrile.
- Procedure:
 - Charge the reactor with solvent and K_2CO_3 .
 - Add 1,2,4-triazole and stir at reflux (60-80°C) for 30 minutes to form the potassium salt.
 - Dropwise add 2-chloro-1-(1-chlorocyclopropyl)ethanone over 1 hour.
 - Maintain reflux for 4-6 hours. Monitor by HPLC for disappearance of the chloroketone.
 - Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol to remove the N-4 isomer.
- Yield Target: >85%.

Protocol 2: Thione Ring Closure via Glyoxylic Acid (Pathway B)

Based on Patent WO2018010539/EP3486236 methodology.

- Step 1 (Hydrazone Formation):
 - Dissolve 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropane-2-ol (Hydrazine Int) in Dichloromethane (DCM).
 - Add 50% aqueous Glyoxylic Acid (1.1 eq) dropwise at 20-25°C.
 - Stir for 2 hours. Phase separate and wash the organic layer.
- Step 2 (Cyclization):
 - To the organic phase containing the hydrazone, add Ammonium Thiocyanate (1.2 eq) and a catalytic amount of acid (e.g., Formic acid or HCl).
 - Heat to reflux (40°C for DCM, higher if Toluene is used) for 6-10 hours.

- Mechanism: The thiocyanate attacks the hydrazone carbon, followed by cyclodehydration to form the triazole-thione ring.
- Purification:
 - Cool to room temperature. Wash with water.
 - Concentrate and recrystallize from Toluene/Heptane.
- Yield Target: >90% (High purity, free of elemental sulfur).

Technical Comparison of Pathways

Feature	Pathway A (Traditional)	Pathway B (Hydrazine/Green)
Key Reagents	Grignard, n-BuLi, Elemental Sulfur	Hydrazine, Glyoxylic Acid, Thiocyanate
Safety Profile	Low: Requires cryogenic lithiation or high-temp sulfurization.	High: Mild conditions, aqueous reagents possible.
Impurity Profile	High risk of Desthio impurity and sulfur residues.[2]	Lower risk of Desthio; main impurities are uncyclized hydrazones.
Cost Efficiency	Moderate (Lithium reagents are expensive).	High (Raw materials are commodities).
Scalability	Limited by heat transfer (exotherms).	Excellent (Standard stirred tank reactors).

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